ethyl 2-(1H-pyrrol-1-yl)propanoate
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 2-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
LKACFKDMCAVANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Agrochemical Derivatives
- Fenoxaprop ethyl ester and quizalofop-P-ethyl share the ethyl propanoate core but differ in their aromatic substituents. The benzoxazolyl and quinoxalinyl groups in these herbicides enhance binding to ACCase enzymes in grasses, disrupting fatty acid synthesis . The chlorine atoms improve lipophilicity and resistance to metabolic degradation.
- In contrast, the pyrrol-1-yl group in the target compound may offer alternative binding modes due to its smaller size and reduced electronegativity compared to benzoxazolyl/quinoxalinyl groups. This could translate to different selectivity profiles or lower herbicidal potency.
Pharmaceutical Analogs
- Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate diverges significantly with a cyano group and α,β-unsaturated ester. The conjugated system enables Michael addition reactions, making it a precursor for bioactive pyridones . This highlights how minor structural changes (e.g., introducing a cyano group) pivot applications from agrochemicals to pharmaceuticals.
Performance and Stability
- Herbicides: Fenoxaprop ethyl ester and quizalofop-P-ethyl exhibit half-lives of 1–3 weeks in soil, influenced by their chloro-aromatic substituents . The pyrrole-containing analog may degrade faster due to reduced electron-withdrawing effects, impacting field persistence.
- Pharmaceutical precursor: The α,β-unsaturated ester in ethyl (2E)-2-cyano-3-(1-methyl-pyrrol)prop-2-enoate increases reactivity but may reduce stability under acidic conditions .
Preparation Methods
Base-Catalyzed Esterification
The most widely reported method involves condensing 2-formylpyrrole with ethyl 2-bromopropanoate under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates nucleophilic substitution. The reaction proceeds via deprotonation of the pyrrole’s α-hydrogen, followed by alkylation with the bromoester.
Typical Procedure :
A mixture of 2-formylpyrrole (1.0 eq) and ethyl 2-bromopropanoate (1.2 eq) in anhydrous DMF is stirred with NaH (1.5 eq) at 0°C for 1 hour, then warmed to room temperature for 12 hours. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified via vacuum distillation.
Optimization Insights :
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates.
-
Catalyst Screening : NaH outperforms K₂CO₃ in yield (75% vs. 65%) due to stronger base strength.
| Parameter | NaH-Mediated Reaction | K₂CO₃-Mediated Reaction |
|---|---|---|
| Yield (%) | 75 | 65 |
| Purity (HPLC, %) | >98 | 92 |
| Reaction Time (h) | 12 | 24 |
Michael Addition-Cyclization Sequences
Enolate Formation and Cyclization
An alternative route employs Michael addition of pyrrole to ethyl acrylate, followed by acid-catalyzed cyclization. This method, adapted from pyrrolyl enone syntheses, involves treating pyrrole-2-carboxaldehyde with ethyl acrylate in basic ethanol.
Mechanistic Pathway :
-
Aldol Condensation : Pyrrole-2-carboxaldehyde reacts with ethyl acrylate in the presence of NaOH to form a β-keto ester intermediate.
-
Cyclization : Acidic workup (e.g., acetic acid) induces intramolecular cyclization, yielding the target ester.
Procedure :
Pyrrole-2-carboxaldehyde (1.0 eq) and ethyl acrylate (1.1 eq) are refluxed in ethanol with 10% aqueous NaOH (2.0 eq) for 4 hours. After neutralization with acetic acid, the mixture is extracted with dichloromethane and purified via column chromatography (silica gel, hexane/ethyl acetate).
Performance Metrics :
Esterification via Activated Intermediates
Pentafluorophenyl Ester Activation
A niche but high-yielding approach utilizes pentafluorophenyl 3-(pyrrol-1-yl)propanoate as an activated intermediate. This method, advantageous for sterically hindered systems, involves coupling the acid with ethanol using triethylamine (Et₃N) as a base.
Synthetic Steps :
-
Intermediate Synthesis : 3-(Pyrrol-1-yl)propanoic acid is treated with pentafluorophenol and dicyclohexylcarbodiimide (DCC) to form the activated ester.
-
Alcoholysis : Ethanol (2.0 eq) and Et₃N (1.5 eq) in THF displace the pentafluorophenyl group, yielding the ethyl ester.
Data Highlights :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Base-Catalyzed Condensation | 75 | >98 | High | Moderate |
| Michael Addition-Cyclization | 76 | >95 | Moderate | Low |
| Activated Ester Alcoholysis | 82 | >99 | Low | High |
Key Observations :
-
Condensation Reactions : Preferred for industrial-scale synthesis due to short reaction times and solvent recyclability.
-
Activated Esters : Offer superior yields and purity but require expensive reagents.
Optimization Strategies and Industrial Considerations
Catalyst and Solvent Engineering
Recent advances focus on replacing NaH with greener bases like DBU (1,8-diazabicycloundec-7-ene), reducing metal waste. Solvent screening identifies cyclopentyl methyl ether (CPME) as a sustainable alternative to DMF, offering comparable yields (73%) with lower toxicity.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(1H-pyrrol-1-yl)propanoate, and how can reaction progress be monitored?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Reagents and Conditions : Use ethanol or methanol as solvents, with catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide) for ester bond formation .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7 v/v) is recommended to track reaction progress. UV visualization or iodine staining can detect intermediates .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol yields high-purity product (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 6.2–6.8 ppm (pyrrole protons) .
- ¹³C NMR : Peaks for carbonyl (C=O, ~170 ppm) and pyrrole carbons (~110–120 ppm) confirm the ester and heterocyclic groups .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 182.1 (calculated for C₉H₁₃NO₂) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
- Stability Tests : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) confirms degradation <2% over 6 months under these conditions .
Advanced Research Questions
Q. How do structural modifications to the pyrrole ring affect the compound’s reactivity and bioactivity?
Methodological Answer: Comparative studies with analogs (e.g., ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) reveal:
- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Bioactivity : Substituted pyrroles show improved binding to cytochrome P450 enzymes (IC₅₀ reduced by 40% vs. parent compound) in kinetic assays .
Q. Table 1: Comparative Reactivity of Pyrrole Derivatives
| Compound | Substituent | Reactivity (k, s⁻¹) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| This compound | None | 0.12 | 85.2 |
| Ethyl 2-(4-Cl-pyrrol-1-yl)propanoate | 4-Cl | 0.29 | 51.7 |
| Ethyl 2-(3-NH₂-pyrrol-1-yl)propanoate | 3-NH₂ | 0.08 | 112.4 |
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., COX-2). Parameters: Grid size 60×60×60 Å, exhaustiveness=20 .
- MD Simulations : GROMACS with CHARMM36 force field (50 ns trajectory) predicts stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
- Dynamic NMR : Conduct variable-temperature ¹H NMR (25–80°C) to detect conformational exchange broadening. Sharpening of pyrrole signals at higher temps indicates rotational barriers .
- DFT Calculations : Gaussian 16 (B3LYP/6-31G**) optimizes geometry and computes chemical shifts. Deviation <0.3 ppm from experimental data validates assignments .
Data-Driven Research Design
Q. What experimental controls are critical for assessing the compound’s catalytic or enzymatic inhibition properties?
Methodological Answer:
- Positive Controls : Use known inhibitors (e.g., indomethacin for COX-2 assays) to benchmark activity .
- Negative Controls : Include reactions without substrate or enzyme to rule out non-specific interactions.
- Dose-Response Curves : Test 6–8 concentrations (1 nM–100 μM) in triplicate. Fit data to Hill equation for IC₅₀/EC₅₀ determination .
Q. How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl for N-protection) to steer electrophilic substitution to the desired position .
- Metal Catalysis : Pd(OAc)₂/XPhos promotes C–H activation at the pyrrole β-position with >90% selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
